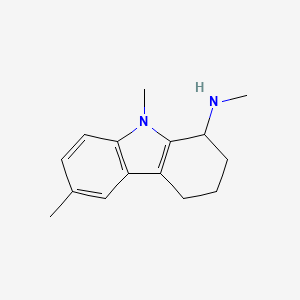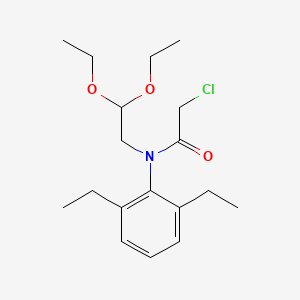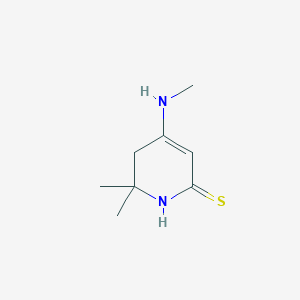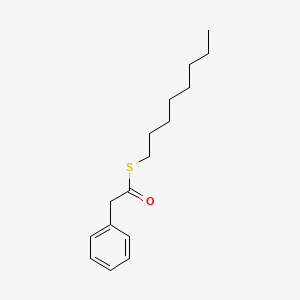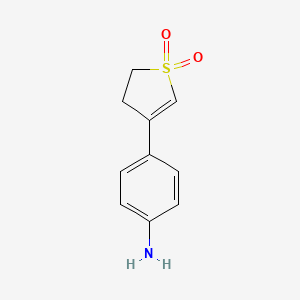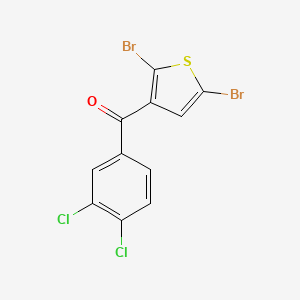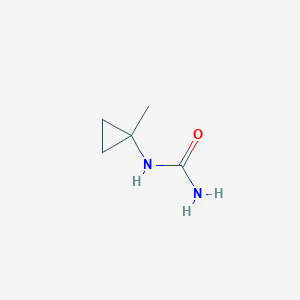
Urea, 1-methylcyclopropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-methylcyclopropyl-: is a chemical compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol It is a derivative of urea, where one of the hydrogen atoms is replaced by a 1-methylcyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Urea, 1-methylcyclopropyl- can be synthesized through the reaction of trimethylsilyl isocyanate with 1-methylcyclopropylamine hydrochloride . The reaction typically involves mixing the reactants in an appropriate solvent under controlled temperature and pressure conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for Urea, 1-methylcyclopropyl- are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Urea, 1-methylcyclopropyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds , while reduction may produce amines .
Aplicaciones Científicas De Investigación
Chemistry: Urea, 1-methylcyclopropyl- is used as a building block in organic synthesis. It can be employed in the preparation of various derivatives and intermediates for further chemical transformations.
Biology: In biological research, this compound may be used to study the effects of urea derivatives on cellular processes and enzyme activities.
Industry: In the industrial sector, Urea, 1-methylcyclopropyl- can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Urea, 1-methylcyclopropyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways .
Comparación Con Compuestos Similares
Cyclopropylurea: Another urea derivative with a cyclopropyl group.
Methylurea: A simpler derivative with a methyl group instead of a cyclopropyl group.
Uniqueness: Urea, 1-methylcyclopropyl- is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct structural and chemical properties.
Conclusion
Urea, 1-methylcyclopropyl- is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials.
Propiedades
Número CAS |
58102-14-0 |
|---|---|
Fórmula molecular |
C5H10N2O |
Peso molecular |
114.15 g/mol |
Nombre IUPAC |
(1-methylcyclopropyl)urea |
InChI |
InChI=1S/C5H10N2O/c1-5(2-3-5)7-4(6)8/h2-3H2,1H3,(H3,6,7,8) |
Clave InChI |
MRZHVUJQIRVWGD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


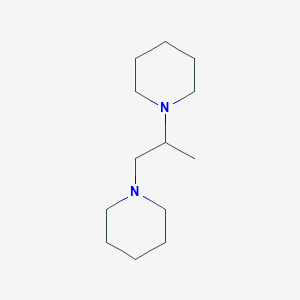
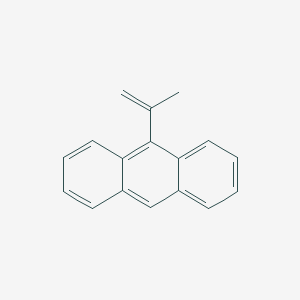
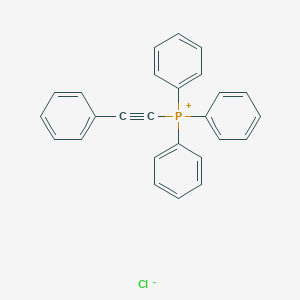
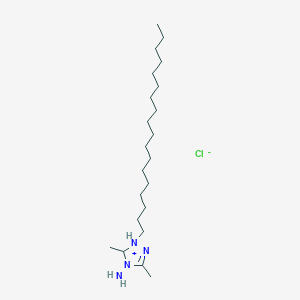
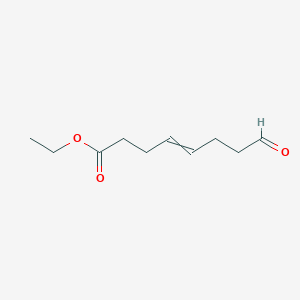
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)
methanone](/img/structure/B14613998.png)
